molecular formula C12H11NO2 B11517243 2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile CAS No. 296884-93-0

2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile

Cat. No.: B11517243
CAS No.: 296884-93-0
M. Wt: 201.22 g/mol
InChI Key: QDKYOSXDWZEWAV-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile is an organic compound with the molecular formula C12H11NO2 It is a derivative of benzonitrile, featuring a cyclopropyl group and an oxoethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with cyclopropyl ethyl ketone in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropyl group and oxoethoxy substituent contribute to its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-Bromophenyl)-2-oxoethoxy)benzonitrile: Similar structure but with a bromophenyl group.

    2-(Benzyloxy)benzonitrile: Features a benzyloxy substituent instead of cyclopropyl.

    2-(4-Chlorophenoxy)benzonitrile: Contains a chlorophenoxy group.

Uniqueness

2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties.

Properties

CAS No.

296884-93-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(2-cyclopropyl-2-oxoethoxy)benzonitrile

InChI

InChI=1S/C12H11NO2/c13-7-10-3-1-2-4-12(10)15-8-11(14)9-5-6-9/h1-4,9H,5-6,8H2

InChI Key

QDKYOSXDWZEWAV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)COC2=CC=CC=C2C#N

solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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